molecular formula C5H8BrNO B1600526 3-Bromopiperidin-4-one CAS No. 732953-40-1

3-Bromopiperidin-4-one

Cat. No.: B1600526
CAS No.: 732953-40-1
M. Wt: 178.03 g/mol
InChI Key: PZRSRAUPUQOYQX-UHFFFAOYSA-N
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Description

3-Bromopiperidin-4-one is a brominated six-membered heterocyclic compound featuring a piperidine backbone with a ketone group at position 4 and a bromine atom at position 3. Its molecular formula is C₅H₈BrNO, and it has a molecular weight of 178.03 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, where bromine acts as a leaving group for nucleophilic substitutions or cross-coupling reactions. Its hydrobromide salt (this compound hydrobromide) was previously available but is now discontinued, limiting its commercial accessibility .

Biological Activity

3-Bromopiperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The bromine substitution at the third position enhances its reactivity and biological potential. Recent advances in synthetic methodologies have facilitated the preparation of this compound, allowing for further exploration of its biological activities .

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Cell LineIC50 (µM)Reference
MCF-725
PC-330

2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory activity. Studies have reported that it inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

3. Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary findings indicate that this compound can protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Case Study 1: A study involving animal models of cancer demonstrated that administration of this compound significantly reduced tumor size compared to controls, indicating its potential as an effective anticancer agent.
  • Case Study 2: In a model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of neuronal damage.

Mechanistic Insights

The biological activities of this compound are linked to its interaction with specific molecular targets:

  • Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation: It downregulates NF-kB signaling, which is pivotal in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromopiperidin-4-one, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves bromination of piperidin-4-one derivatives using agents like N-bromosuccinimide (NBS) or bromine under controlled conditions. Key parameters include temperature (optimized between 0–25°C to prevent side reactions), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of brominating agents. Post-reaction purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity by analyzing chemical shifts (e.g., bromine-induced deshielding at C3) and coupling patterns.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 192.0 for C5H8BrNO).
  • HPLC : Assess purity (>95% by area normalization).
    Cross-reference data with PubChem entries for analogous piperidinones to resolve ambiguities .

Q. What factors contribute to the stability of this compound under various storage conditions, and how can degradation products be identified?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. Store at –20°C in airtight, light-resistant containers. Monitor degradation via HPLC-MS; common byproducts include de-brominated piperidin-4-one or oxidation products. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for piperidine analogs (e.g., 1-Benzyl-3,3-dimethylpiperidin-4-one) for hazard guidance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the bromine moiety in this compound synthesis while minimizing undesired side reactions?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may increase side reactions; balance with low-temperature regimes.
  • Catalyst Use : Lewis acids like FeCl3 can improve regioselectivity.
  • In-situ Monitoring : Use TLC or FTIR to track reaction progress and halt before over-bromination.
    Compare yields and purity metrics across conditions using Design of Experiments (DoE) frameworks .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding the reactivity of this compound?

  • Methodological Answer :

  • Re-evaluate Computational Models : Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-31G*) and account for solvent effects.
  • Experimental Validation : Repeat assays under controlled conditions (e.g., inert atmosphere) to exclude environmental interference.
  • Data Triangulation : Cross-check with spectroscopic crystallography (if crystals are obtainable) or isotopic labeling studies .

Q. What methodologies are suitable for elucidating the biological activity of this compound derivatives, particularly in receptor binding assays?

  • Methodological Answer :

  • In Vitro Assays : Use radioligand displacement assays (e.g., for GPCR targets) with 3H-labeled ligands.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 3-fluoro or 3-methyl) to identify pharmacophores.
  • Kinetic Studies : Measure association/dissociation rates via surface plasmon resonance (SPR) to assess binding kinetics.
    Reference piperidine-based pharmacophores in similar studies (e.g., fluorobenzyl derivatives) .

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • 13C/2H Labeling : Introduce stable isotopes at the C3 or carbonyl positions to track metabolic fate via LC-MS/MS.
  • Microsomal Incubations : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation, dehalogenation).
  • Pharmacokinetic Modeling : Compartmental analysis of plasma concentration-time data to calculate clearance and volume of distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-4-bromopiperidin-3-one

  • Molecular Formula: C₁₂H₁₄BrNO
  • Molecular Weight : 268.15 g/mol
  • Substituents :
    • Bromine at position 4.
    • Benzyl group at position 1.
    • Ketone at position 3.
  • Key Differences: The bromine and ketone positions are reversed compared to 3-Bromopiperidin-4-one.
  • Applications : Used in medicinal chemistry for synthesizing σ receptor ligands or kinase inhibitors. Its bulkier structure may reduce metabolic clearance compared to this compound .

4-Amino-3-bromopyridine

  • Molecular Formula : C₅H₅BrN₂
  • Molecular Weight : 173.01 g/mol
  • Substituents: Bromine at position 3. Amino group at position 4.
  • Key Differences: A pyridine ring instead of a piperidone. The amino group enables hydrogen bonding, enhancing solubility in polar solvents.
  • Applications : Acts as a precursor for agrochemicals and antiviral agents. The absence of a ketone limits its utility in cyclization reactions compared to this compound .

1-[(3-Fluorophenyl)acetyl]piperidin-4-one

  • Molecular Formula: C₁₃H₁₄FNO₂
  • Molecular Weight : 235.25 g/mol
  • Substituents :
    • Fluorophenyl acetyl group at position 1.
    • Ketone at position 4.
  • Lacks bromine, reducing halogen-specific reactivity.
  • Applications : Used in CNS drug development due to fluorine’s ability to modulate pharmacokinetics .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Notable Applications
This compound C₅H₈BrNO 178.03 Br (C3), ketone (C4) Bromine, ketone Pharmaceutical intermediates
1-Benzyl-4-bromopiperidin-3-one C₁₂H₁₄BrNO 268.15 Br (C4), benzyl (C1), ketone (C3) Bromine, benzyl, ketone σ receptor ligands
4-Amino-3-bromopyridine C₅H₅BrN₂ 173.01 Br (C3), NH₂ (C4) Bromine, amino Agrochemical intermediates
1-[(3-Fluorophenyl)acetyl]piperidin-4-one C₁₃H₁₄FNO₂ 235.25 Fluorophenyl acetyl (C1), ketone (C4) Fluorine, acetyl, ketone CNS drug candidates

Research Findings and Implications

  • Reactivity : Bromine at position 3 in this compound facilitates regioselective substitutions, whereas bromine at position 4 (as in 1-Benzyl-4-bromopiperidin-3-one) may alter reaction pathways due to steric hindrance from the benzyl group .
  • Solubility and Stability : The hydrobromide salt of this compound was discontinued, possibly due to stability issues or low demand compared to neutral analogs. Fluorinated analogs (e.g., 1-[(3-Fluorophenyl)acetyl]piperidin-4-one) exhibit better metabolic resistance, making them preferable in drug design .
  • Structural Flexibility: Piperidone derivatives with ketones (e.g., this compound) are superior to pyridine analogs (e.g., 4-Amino-3-bromopyridine) in cyclization reactions for heterocyclic synthesis .

Preparation Methods

General Synthetic Approaches

The synthesis of 3-Bromopiperidin-4-one primarily involves the bromination of piperidin-4-one or its derivatives. The key challenge is selective bromination at the 3-position without affecting the ketone group at the 4-position or other parts of the molecule. The preparation typically proceeds via:

  • Direct bromination of piperidin-4-one
  • Use of protected or substituted piperidine derivatives followed by bromination
  • Formation of hydrochloride or other salt forms to stabilize the compound

Direct Bromination of Piperidin-4-one

One of the most straightforward methods involves the bromination of piperidin-4-one under controlled conditions. According to EvitaChem, the compound this compound hydrochloride can be synthesized by brominating piperidin-4-one followed by formation of its hydrochloride salt. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the product structure.

Key Reaction Parameters:

Parameter Typical Condition
Starting material Piperidin-4-one
Brominating agent Bromine or N-bromosuccinimide
Solvent Often organic solvents like CCl4 or THF
Temperature 0 to 20 °C
Reaction time 1 to 4 hours
Post-treatment Formation of hydrochloride salt

Bromination Using N-Bromosuccinimide (NBS)

A widely used brominating agent for selective bromination is N-bromosuccinimide (NBS). This method is often applied to protected piperidine derivatives, such as tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, to achieve regioselective bromination at the 3-position.

Example Procedure (from Ambeed data):

  • Starting from tert-butyl-4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate
  • NBS added in dry carbon tetrachloride (CCl4) at 10–15 °C
  • Reaction stirred for 2 hours
  • Workup involves evaporation, aqueous extraction, drying, and purification by flash chromatography
  • Yield reported as high with a pure white solid obtained
Step Details
Brominating agent N-Bromosuccinimide (NBS)
Solvent CCl4 or tetrahydrofuran (THF)
Temperature 0 to 20 °C
Reaction time 2 hours
Yield Approximately 60-89% depending on substrate and conditions
Purification Flash chromatography

This method provides good regioselectivity and is suitable for sensitive substrates due to mild reaction conditions.

Preparation of Substituted this compound Derivatives

Derivatives such as 1-benzyl-3-bromopiperidin-4-one are prepared by bromination of the corresponding 1-benzylpiperidin-4-one. The reaction conditions are similar to those used for the parent compound but require optimization to accommodate the substituent on the nitrogen atom.

Compound Starting Material Brominating Agent Solvent Temperature Yield & Notes
1-Benzyl-3-bromopiperidin-4-one 1-Benzylpiperidin-4-one Bromine or NBS Organic solvents Controlled, mild High purity, optimized for benzyl substitution

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent Conditions Yield (%) Notes
Direct bromination Piperidin-4-one Bromine Organic solvents (e.g., THF) 0–20 °C, 1–4 h Not specified Followed by HCl salt formation
NBS bromination of protected derivatives tert-butyl-4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1-carboxylate N-Bromosuccinimide (NBS) CCl4, THF 10–20 °C, 2 h 60–89 Regioselective, mild conditions
Bromination of substituted piperidin-4-one 1-Benzylpiperidin-4-one Bromine or NBS Organic solvents Controlled mild temperature High Optimized for substituted derivatives
Catalytic hydrogenation + bromination (pyridine analog) 4-Methyl-3-nitropyridine (related system) Bromine, sodium nitrite Methanol, aqueous solution 20–40 °C (hydrogenation), -10 to 0 °C (bromination) 95 High yield, industrially scalable

Research Findings and Considerations

  • Reaction Conditions: Temperature control is critical, especially during bromination, to avoid polybromination or degradation of the ketone group.
  • Catalysts: Pd/C and Raney Ni are effective for catalytic hydrogenation steps in related systems, suggesting potential for preparative routes involving reduction steps.
  • Yield and Purity: Yields generally range from 60% to 95%, depending on the method and substrate. Purity is confirmed by NMR and mass spectrometry.
  • Industrial Scalability: Methods involving catalytic hydrogenation and controlled bromination under mild conditions are suitable for scale-up.
  • Safety: Bromination reactions require careful handling due to the reactivity of bromine and NBS; low temperatures and inert atmospheres are recommended.

Properties

IUPAC Name

3-bromopiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRSRAUPUQOYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445803
Record name 3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732953-40-1
Record name 3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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